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Compound of Interest

Compound Name: ML RR-S2 CDA intermediate 1

Cat. No.: B15381684

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADU-S100, also known as MIW815, is a first-in-class synthetic cyclic dinucleotide (CDN) that
acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway. As a key
mediator of innate immunity, the activation of STING has emerged as a promising strategy in
cancer immunotherapy. This technical guide provides a comprehensive overview of the basic
properties of ADU-S100, including its mechanism of action, chemical characteristics, and a
summary of key preclinical and clinical findings.

Core Properties of ADU-S100

Property Description

Chemical Name (2',3)-Rp,Rpc-diAMPS disodium
Synonyms MIW815, ML RR-S2 CDA
Chemical Formula C20H22N10Na2010P2S>

Molecular Weight 734.50 g/mol

Mechanism of Action Direct agonist of the STING protein.
Route of Administration Primarily intratumoral injection.
Therapeutic Area Oncology
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Mechanism of Action: The STING Signaling Pathway

ADU-S100 functions by directly binding to and activating the STING protein, which is an
endoplasmic reticulum-resident transmembrane protein. This binding event initiates a
conformational change in STING, leading to its translocation from the ER to the Golgi
apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated
TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).
Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the
transcription of type | interferons (IFN-a and IFN-3) and other pro-inflammatory cytokines and
chemokines.[1][2][3] This cascade of events leads to the recruitment and activation of various
immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T
lymphocytes (CTLs), ultimately mounting a robust anti-tumor immune response.[1][3]
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Figure 1: ADU-S100 activated STING signaling pathway.

Preclinical Data Summary

A substantial body of preclinical evidence supports the anti-tumor activity of ADU-S100 across
various murine cancer models. Intratumoral administration of ADU-S100 has been shown to
induce regression of treated tumors and, in some cases, untreated distal tumors, indicating the
generation of a systemic anti-tumor immune response.

In Vitro STING Activation
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Assay Cell Line Endpoint Result

Reporter Assay THP-1 Dual™ IRF3 Activation (ECso)  ~3.03 pg/mL
NF-kB Activation

Reporter Assay THP-1 Dual™ ~4.85 pg/mL
(ECso)

In Vivo Anti-Tumor Efficacy

Tumor Model Treatment Key Findings Reference

Significant tumor

Intratumoral ADU- growth suppression.
CT-26 Colon ]
) S100 (20 pg and 40 Increased survival [4]
Carcinoma
ug) rate from 71.4%
(control) to 100%.
Esophageal
, Intratumoral ADU- Mean tumor volume
Adenocarcinoma (Rat [1]
S100 (50 ug) decreased by 30.1%.
Model)
Esophageal Intratumoral ADU-
) Mean tumor volume
Adenocarcinoma (Rat  S100 (50 ug) + [1]
o decreased by 50.8%.
Model) Radiation
Induced tumor-
Various Murine Intratumoral ADU- specific CD8+ T cells 2]
Models S100 leading to tumor

clearance.

Clinical Data Summary

ADU-S100 has been evaluated in Phase | and Ib clinical trials as a monotherapy and in
combination with immune checkpoint inhibitors in patients with advanced/metastatic solid
tumors and lymphomas.

Phase | Monotherapy (NCT02675439)

This open-label, dose-escalation study assessed the safety, tolerability, and preliminary efficacy
of intratumorally administered ADU-S100.
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Parameter Finding

47 patients with advanced/metastatic solid

Patient Population
tumors or lymphomas.

50 pg to 6,400 pg weekly for 3 weeks, followed

Dosin
g by 1 week off.
Generally well-tolerated; no maximum tolerated
dose (MTD) was reached. The most common
Safety

treatment-related adverse events were pyrexia,

chills, and injection-site pain.

Rapid absorption from the injection site with a

Pharmacokinetics )
short plasma half-life.

Limited single-agent clinical activity. One

Efficacy ) )
confirmed partial response (PR) was observed.

Phase Ib Combination Therapy with Spartalizumab (anti-
PD-1) (NCT03172936)

This study evaluated the safety and efficacy of ADU-S100 in combination with the anti-PD-1
antibody spartalizumab.

Parameter Finding

Patients with advanced/metastatic solid tumors

Patient Population
or lymphomas.

ADU-S100 (50-800 pg) intratumorally +

Dosin
9 Spartalizumab (400 mg) intravenously.
Safet The combination was well-tolerated with no
arety o _—
dose-limiting toxicities reported.
] Partial responses were observed in patients with
Efficacy

triple-negative breast cancer and melanoma.
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Experimental Protocols
In Vitro STING Activation Assay (THP-1 Dual™ Reporter
Assay)

This assay utilizes a human monocytic cell line (THP-1) engineered to express two reporter
genes: a secreted luciferase (Lucia) under the control of an IRF-inducible promoter and a
secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-kB-inducible
promoter.

e Cell Culture: THP-1 Dual™ cells are maintained in RPMI 1640 medium supplemented with
10% fetal bovine serum, 2 mM L-glutamine, 25 mM HEPES, 100 pg/ml Normocin™, and
selective antibiotics (Zeocin™ and Blasticidin).

e Assay Procedure:

[e]

Cells are seeded into a 96-well plate.

ADU-S100 at various concentrations is added to the wells.

o

[¢]

The plate is incubated for 24-48 hours at 37°C in a 5% CO:z incubator.

[¢]

After incubation, the cell culture supernatant is collected.
e Reporter Gene Measurement:

o IRF Activation: The activity of Lucia luciferase in the supernatant is measured using a
luminometer and a luciferase detection reagent (e.g., QUANTI-Luc™).

o NF-kB Activation: The activity of SEAP in the supernatant is measured using a
spectrophotometer and a SEAP detection reagent (e.g., QUANTI-Blue™).

o Data Analysis: The ECso values for IRF and NF-kB activation are calculated from the dose-
response curves.
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Assay Setup
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Figure 2: Workflow for the THP-1 Dual™ reporter assay.

In Vivo Murine Tumor Model Protocol

Syngeneic mouse tumor models are commonly used to evaluate the anti-tumor efficacy of
immunotherapies.

e Tumor Cell Implantation:
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o A specific number of tumor cells (e.g., 1 x 10° CT-26 colon carcinoma cells) are
subcutaneously injected into the flank of immunocompetent mice (e.g., BALB/c).

o Tumors are allowed to grow to a palpable size (e.g., 50-100 mm?).

o Treatment Administration:
o Mice are randomized into treatment and control groups.

o ADU-S100 is administered via intratumoral injection at a specified dose and schedule
(e.g., 20-50 pg per injection, on days 7, 10, and 13 post-tumor implantation).

o The control group receives a vehicle control (e.g., PBS).
e Tumor Growth Monitoring:
o Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers.
o Tumor volume is calculated using the formula: (Length x Width?)/2.
e Immune Response Analysis (at study endpoint):
o Tumors and spleens are harvested.
o Tumor-infiltrating lymphocytes (TILs) and splenocytes are isolated.

o Immune cell populations (e.g., CD4+ T cells, CD8+ T cells, NK cells) are quantified and
characterized by flow cytometry.

o Cytokine levels in the tumor microenvironment or serum can be measured by ELISA or
cytokine bead array.
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Figure 3: General workflow for a preclinical tumor model study.

Conclusion

ADU-S100 is a potent and specific STING agonist that has demonstrated the ability to activate
the innate immune system and promote anti-tumor immunity in preclinical models. While single-
agent clinical activity has been modest, the combination of ADU-S100 with checkpoint
inhibitors shows promise. The data summarized in this guide provide a solid foundation for
researchers and drug development professionals interested in the therapeutic potential of
targeting the STING pathway. Further investigation is warranted to optimize dosing, scheduling,
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and combination strategies to fully realize the clinical benefit of STING agonists like ADU-S100
in the treatment of cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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